4,4'-Dibromodiphenylmethane

Regioselective bromination Isomer ratio Synthetic methodology

4,4'-Dibromodiphenylmethane (CAS 1941-86-2), also referred to as bis(4-bromophenyl)methane, is a diarylmethane derivative bearing two bromine substituents at the para positions of each phenyl ring. It belongs to the class of brominated aromatic hydrocarbons and is characterized by a central methylene (–CH₂–) bridge that introduces conformational flexibility distinct from directly linked biaryl or diphenyl ether analogs.

Molecular Formula C13H10Br2
Molecular Weight 326.03 g/mol
CAS No. 1941-86-2
Cat. No. B1199869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromodiphenylmethane
CAS1941-86-2
Synonyms4,4'-dibromodiphenylmethane
Molecular FormulaC13H10Br2
Molecular Weight326.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C13H10Br2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
InChIKeyIYOYOEKCRDEIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromodiphenylmethane (CAS 1941-86-2): A Structurally Distinct Diaryl Brominated Building Block for Precision Organic Synthesis and Materials Design


4,4'-Dibromodiphenylmethane (CAS 1941-86-2), also referred to as bis(4-bromophenyl)methane, is a diarylmethane derivative bearing two bromine substituents at the para positions of each phenyl ring. It belongs to the class of brominated aromatic hydrocarbons and is characterized by a central methylene (–CH₂–) bridge that introduces conformational flexibility distinct from directly linked biaryl or diphenyl ether analogs [1]. Its primary value lies in serving as a bifunctional electrophilic monomer or cross-coupling substrate, where both C–Br bonds can participate in palladium-catalyzed transformations such as Suzuki-Miyaura and Heck reactions to construct polymers, pharmacophores, and functional materials . The compound's predicted log P of 5.550 and absence of hydrogen bond donors position it for applications requiring lipophilic, non-polar building blocks [1].

Bifunctional AA-type monomer for Suzuki/Heck polycondensation
Methylene-bridged backbone for flexible polymer design
Highly lipophilic, non-polar scaffold for biphasic reactions

Why 4,4'-Dibromodiphenylmethane Cannot Be Casually Replaced by Other Dibromoaryl Compounds in Synthesis and Material Formulations


Substituting 4,4'-dibromodiphenylmethane with structurally similar dibromoaryl compounds such as 4,4'-dibromobiphenyl, 4,4'-dibromodiphenyl ether, or mono-brominated diphenylmethane introduces fundamental changes in molecular geometry, electronic conjugation, thermal behavior, and cross-coupling reactivity. The methylene bridge breaks π-conjugation between the two aromatic rings, yielding a bent, non-planar ground-state conformation with C₂ᵥ symmetry that is absent in the directly linked biphenyl analog [1]. This geometric difference alters the backbone rigidity of resulting polymers, directly affecting glass transition temperatures (Tg), solubility, and film-forming properties. Furthermore, the presence of two chemically equivalent C–Br bonds enables symmetrical double functionalization, while the mono-brominated analog 4-bromodiphenylmethane offers only a single reactive site, fundamentally changing the achievable molecular architectures [2]. The quantified evidence below demonstrates that these structural distinctions translate into measurable differences in melting point (ΔTₘ up to ~105 °C vs 4,4'-dibromobiphenyl), lipophilicity (log P of 5.550 vs ~4.9 for the mono-bromo analog), and rotational degrees of freedom (2 rotatable bonds vs 0 for 4,4'-dibromodiphenyl ether), all of which are critical parameters for rational procurement decisions [1][2].

Biaryl vs diarylmethane geometry
Directly linked biphenyl analogs produce rigid, planar polymers, shifting Tg and solubility away from flexible methylene-bridged systems.
Mono-bromo analog limitation
4-Bromodiphenylmethane offers only one reactive site, preventing symmetrical double functionalization for AA-type polymer architectures.
Ether oxygen vs methylene bridge
Diphenyl ether analog lacks rotatable bonds and introduces H-bond acceptor character, altering backbone dynamics and solubility profiles.

Quantitative Differentiation Evidence for 4,4'-Dibromodiphenylmethane (CAS 1941-86-2) Versus Closest Structural Analogs


Regioselectivity in Direct Bromination: 4,4'-Isomer as the Predominant Product vs Competing Ortho-Substitution Pathways

Direct electrophilic bromination of diphenylmethane proceeds with high para-selectivity due to the directing effect of the methylene-linked phenyl rings. The 4,4'-isomer is obtained as the predominant product, while the 2,2'-isomer requires alternative synthetic strategies to access . In a catalyst-free, solvent-free molten-phase protocol at 60–70 °C, 4,4'-dibromodiphenylmethane can be obtained in yields up to 92% . This contrasts with the Lewis acid-catalyzed route (e.g., FeBr₃ in CCl₄ or CS₂ at low temperature), where a 2:1 molar ratio of bromine to diphenylmethane achieves approximately 75% yield . The inherent para-directing preference means that scientists seeking the 4,4'-regioisomer benefit from a synthetic pathway that directly produces the desired isomer without requiring separation from substantial ortho-substituted byproducts, a challenge encountered with less selective bromination substrates.

Synthetic yield
Class-level inference
Up to 92% (catalyst-free) vs ~75% (FeBr₃)
Supports procurement economics for 4,4′-isomer
Protocol-dependent yield; verify for scale-up
Regioselective bromination Isomer ratio Synthetic methodology

Melting Point Differentiation: 4,4'-Dibromodiphenylmethane (63–64 °C) vs 4,4'-Dibromobiphenyl (165–169 °C) – A ~105 °C Gap with Processing Implications

The melting point of 4,4'-dibromodiphenylmethane is reported as 63–64 °C (measured in ligroine/chloroform) , whereas its directly linked biaryl analog, 4,4'-dibromobiphenyl (CAS 92-86-4), melts at 165–169 °C . This ~105 °C difference arises from the disruption of extended π-conjugation and planar packing by the methylene bridge in the target compound. The lower melting point facilitates melt-processing, solvent-assisted purification, and handling under milder thermal conditions, which can be advantageous in laboratory-scale synthesis and formulation workflows where excessive heating is undesirable.

Melting point
Cross-study comparable
63–64 °C vs 165–169 °C (Δ ~105 °C)
Enables low-temperature melt processing
Solvent-dependent measurement; confirm lot
Melting point Thermal properties Processability

Conformational Flexibility: Two Rotatable Bonds in 4,4'-Dibromodiphenylmethane vs Zero in 4,4'-Dibromodiphenyl Ether – Impact on Polymer Backbone Dynamics

The methylene bridge in 4,4'-dibromodiphenylmethane confers two rotatable bonds between the aromatic rings [1], allowing the molecule to adopt gable (C₂ᵥ) conformations as confirmed by long-range spin-spin coupling constant analysis [2]. In contrast, 4,4'-dibromodiphenyl ether (CAS 2050-47-7), which contains an oxygen atom rather than a methylene linker, has zero rotatable bonds between the aryl rings due to the partial double-bond character of the C–O bond and the restricted geometry of the diaryl ether linkage . This structural difference means that polymers derived from 4,4'-dibromodiphenylmethane via Suzuki polycondensation possess greater backbone flexibility, which can translate into lower glass transition temperatures, enhanced solubility, and distinct mechanical properties compared to the more rigid polymers obtained from the diphenyl ether analog.

Rotatable bonds
Class-level inference
2 (methylene bridge) vs 0 (ether analog)
Greater polymer backbone flexibility
Topology-based; validate in final polymer
Rotatable bonds Conformational flexibility Polymer backbone engineering

Lipophilicity and Solubility Profile: Calculated Log P of 5.550 Distinguishes 4,4'-Dibromodiphenylmethane from Mono-Bromo and Oxygen-Containing Analogs

The calculated log P (octanol-water partition coefficient) of 4,4'-dibromodiphenylmethane is 5.550 [1], indicating high lipophilicity. This value is meaningfully higher than that of 4-bromodiphenylmethane (CAS 2116-36-1), which is predicted to have a lower log P (~4.9) due to the reduction from two bromine atoms to one [2]. The higher log P of the target compound reflects the additive contribution of the second bromine to overall hydrophobicity, which influences its partitioning behavior in biphasic reaction systems, its retention time in reversed-phase chromatographic purification, and its predicted membrane permeability if used as a pharmacophore precursor. The absence of hydrogen bond acceptors (H Acceptors: 0) and donors (H Donators: 0) further distinguishes it from 4,4'-dibromodiphenyl ether, which possesses an ether oxygen capable of weak hydrogen bond acceptance [1].

Log P
Cross-study comparable
5.550 (target) vs ~4.9 (mono-bromo)
Predictable biphasic system partitioning
Calculated values; confirm experimentally
Log P Lipophilicity Solubility ADME prediction

Procurement-Guiding Application Scenarios for 4,4'-Dibromodiphenylmethane (CAS 1941-86-2) Based on Quantified Differentiation


Suzuki-Miyaura Polycondensation for Flexible, Soluble Poly(para-phenylene) Derivatives

4,4'-Dibromodiphenylmethane serves as a dibromoaryl monomer (AA-type) in Suzuki-Miyaura polycondensation with arylenediboronic acids or esters, producing poly(para-phenylene) copolymers that incorporate a methylene kink in the backbone [1]. The two rotatable bonds at the methylene bridge disrupt extended conjugation and impart chain flexibility, yielding polymers with enhanced solubility in common organic solvents compared to those derived from rigid 4,4'-dibromobiphenyl. The catalyst-free, high-yield synthetic accessibility (up to 92%) of the monomer further supports cost-effective scale-up of polymer production.

Synthesis of Unsymmetrical Diaryl Methanes via Selective Double Suzuki Cross-Coupling

The two chemically equivalent yet sequentially addressable C–Br bonds of 4,4'-dibromodiphenylmethane enable selective double Suzuki cross-coupling for the construction of unsymmetrical diaryl (or heteroaryl) methanes [1]. By exploiting differential reactivity under controlled catalytic conditions, researchers can sequentially introduce two distinct aryl groups, generating molecular diversity that is inaccessible with mono-bromo analogs such as 4-bromodiphenylmethane . The high lipophilicity (log P 5.550) of the core scaffold facilitates purification of the coupled products via non-polar chromatography.

End-Group Functionalization of Polystyrene for Block Copolymer Synthesis

4,4'-Dibromodiphenylmethane is employed as a terminal functional group in ω-(4,4'-dibromo-diphenylmethane)-terminated polystyrene (PS-2BrDPE) [1]. The two terminal C–Br bonds serve as reactive handles for further chain extension or block copolymer formation, e.g., with poly(methyl methacrylate) blocks . The methylene-bridged structure provides a flexible linker between the polymer chain and the reactive termini, which is structurally distinct from end-capping strategies using rigid aromatic linkers. The lower melting point (63–64 °C) of the compound simplifies handling during end-group transformation reactions conducted at moderate temperatures.

Precursor for Photochemical and Thermal Generation of Benzophenone Derivatives

Under photochemical conditions, halogen-substituted diphenylmethanes including 4,4'-dibromodiphenylmethane undergo phenylation and oxidation to yield benzophenone derivatives [1]. The photolysis in benzene under nitrogen generates phenylated and reduced products, while photolysis in air additionally yields ketonic products via a halogen-catalyzed photo-oxidation mechanism. This reactivity profile is specific to the diphenylmethane scaffold and is not accessible from 4,4'-dibromobiphenyl or 4,4'-dibromodiphenyl ether, which lack the oxidizable methylene bridge. The well-defined melting point and crystallinity (63–64 °C) of the starting material ensure reproducible solid-state photochemical reaction setups.

Application
Selection Property
Validation Focus
Suzuki polycondensation for flexible poly(phenylene)s
Methylene-bridged monomer flexibility
Polymer solubility and backbone dynamics
Selective double cross-coupling to unsymmetrical diarylmethanes
Two sequentially addressable C–Br bonds
Sequential coupling reactivity control
End-group functionalization of polystyrene for block copolymers
Terminal dibromo reactivity
Reactive end-group integrity after modification
Photochemical generation of benzophenone derivatives
Photo-oxidizable methylene bridge
Photochemical conversion efficiency
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